4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, with the CAS number 1021227-75-7, is a compound that belongs to the class of benzamides. It has gained attention in scientific research due to its potential applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of 405.9 g/mol .
4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can be classified as:
The synthesis of 4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. While specific detailed procedures are not extensively documented in the search results, the synthesis generally includes:
The synthesis conditions often require controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive intermediates. Specific reagents and catalysts may be employed to facilitate each step effectively.
The molecular structure of 4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can be represented using various structural formulas, including:
C1=CC=C(C=C1Cl)N(C(=O)C(C(=O)N(C2=CSC=N2)C(C3=CC=CS3)=O)=O)=C
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups that influence its conformation and reactivity.
Chemical reactions involving 4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can include:
Each reaction type requires specific conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The precise mechanism would require further pharmacological studies to elucidate its interactions at the molecular level.
While specific data on density, boiling point, and melting point are not available, general properties can be inferred based on similar compounds:
4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: